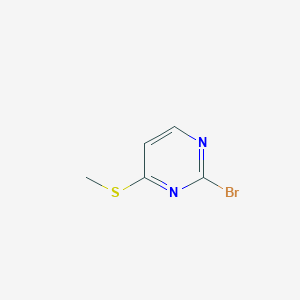![molecular formula C35H50N2O5 B1648958 Nα-[(9H-フルオレン-9-イルメトキシ)カルボニル]-Nε-テトラデカノイル-L-リシン CAS No. 1128181-23-6](/img/structure/B1648958.png)
Nα-[(9H-フルオレン-9-イルメトキシ)カルボニル]-Nε-テトラデカノイル-L-リシン
説明
“Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine” seems to be a derivative of L-lysine, which is a naturally occurring essential amino acid . The “Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-” part refers to a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group .
科学的研究の応用
生体医用アプリケーション
Fmoc-Lys(Myr)-OHは、ペプチドベースのハイドロゲル(PHGs)の作製に使用されます . これらのPHGsは、さまざまな生物学、生体医用、およびバイオテクノロジー用途に適した生体適合性材料です . それらは、水で膨潤したネットワークによって形成され、自己支持性を備えています .
薬物送達
Fmoc-Lys(Myr)-OHを使用して作成できるPHGsは、薬物送達システムとしても使用されています . ハイドロゲルの生体適合性と化学的および物理的刺激に応答する能力により、薬物送達のための理想的な媒体となっています .
画像診断ツール
同じPHGsは、画像診断ツールとしても使用されています . ハイドロゲルの特性により、in vitro実験のために生理学的に関連する環境を提供することができます .
組織工学
Fmoc-Lys(Myr)-OHベースのハイドロゲルは、組織工学のための潜在的な材料であることが判明しています . それらは、細胞接着、生存、および複製をサポートします .
プロテアーゼ活性アッセイ
Fmoc-Lys(Myr)-OHは、蛍光共鳴エネルギー移動(FRET)ペプチド基質の調製に使用されます . これらの基質は、しばしばプロテアーゼ活性アッセイに使用されます .
トリプルヘリカルペプチド基質の合成
Fmoc-Lys(Myr)-OHは、トリプルヘリカルペプチド(THP)基質の合成に使用されます . これらの基質は、さまざまな生化学研究および用途に使用されます .
作用機序
Target of Action
It is known that this compound is a derivative of l-lysine, an essential amino acid, which plays a crucial role in protein synthesis .
Mode of Action
As a derivative of L-lysine, it may interact with its targets in a similar manner to L-lysine, but the presence of the fluorenylmethyloxycarbonyl (Fmoc) and tetradecanoyl groups may alter its interactions .
Biochemical Pathways
Given its structural similarity to L-lysine, it may be involved in pathways related to protein synthesis and metabolism .
Pharmacokinetics
As a derivative of L-lysine, its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Action Environment
The action, efficacy, and stability of Fmoc-Lys(Myr)-OH can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules or ions in the environment .
生化学分析
Biochemical Properties
In biochemical reactions, Fmoc-Lys(Myr)-OH interacts with various enzymes, proteins, and other biomolecules. For instance, it can be incorporated into peptides that interact with membrane-bound receptors, enzymes, and transporters. The hydrophobic myristoyl group enhances the binding affinity of these peptides to lipid bilayers, promoting their association with cell membranes .
Cellular Effects
Fmoc-Lys(Myr)-OH influences various cellular processes by modulating the activity of peptides and proteins that contain this modified amino acid. The incorporation of Fmoc-Lys(Myr)-OH into peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing Fmoc-Lys(Myr)-OH can interact with cell surface receptors, triggering downstream signaling cascades that regulate gene expression and metabolic pathways .
Additionally, the hydrophobic nature of the myristoyl group allows peptides containing Fmoc-Lys(Myr)-OH to insert into cell membranes, potentially altering membrane fluidity and affecting the function of membrane-bound proteins .
Molecular Mechanism
Fmoc-Lys(Myr)-OH can modulate enzyme activity by acting as a substrate or inhibitor, depending on the specific enzyme and the context of the reaction. For example, peptides containing Fmoc-Lys(Myr)-OH can inhibit or activate enzymes involved in signal transduction pathways, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Lys(Myr)-OH can change over time due to factors such as stability, degradation, and long-term interactions with cellular components. The stability of Fmoc-Lys(Myr)-OH is influenced by the conditions of the reaction, including pH, temperature, and the presence of other reagents. Over time, the Fmoc group may be cleaved, and the myristoyl group may undergo hydrolysis, affecting the overall activity of the compound .
Long-term studies in vitro and in vivo have shown that peptides containing Fmoc-Lys(Myr)-OH can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of Fmoc-Lys(Myr)-OH in animal models vary with different dosages. At low doses, peptides containing Fmoc-Lys(Myr)-OH can modulate cellular processes without causing significant toxicity. At higher doses, these peptides may exhibit toxic or adverse effects, such as disrupting membrane integrity or interfering with normal cellular functions .
Threshold effects have been observed, where a certain concentration of Fmoc-Lys(Myr)-OH is required to achieve a measurable biological response. Beyond this threshold, increasing the dosage may lead to saturation of binding sites or activation of compensatory mechanisms .
Metabolic Pathways
Fmoc-Lys(Myr)-OH is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. The compound interacts with enzymes such as proteases and peptidases, which can cleave the peptide bonds and release the modified amino acid. Additionally, the myristoyl group can be metabolized by enzymes involved in lipid metabolism, affecting the overall metabolic flux and levels of metabolites .
Transport and Distribution
Within cells and tissues, Fmoc-Lys(Myr)-OH is transported and distributed through interactions with transporters and binding proteins. The hydrophobic myristoyl group facilitates the association of peptides containing Fmoc-Lys(Myr)-OH with lipid membranes, promoting their localization to specific cellular compartments .
Transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters may play a role in the uptake and distribution of Fmoc-Lys(Myr)-OH-containing peptides, affecting their bioavailability and activity .
Subcellular Localization
The subcellular localization of Fmoc-Lys(Myr)-OH is influenced by its hydrophobic myristoyl group, which directs the compound to specific cellular compartments. Peptides containing Fmoc-Lys(Myr)-OH can localize to the plasma membrane, endoplasmic reticulum, and other membrane-bound organelles .
Post-translational modifications, such as myristoylation, can further enhance the targeting of Fmoc-Lys(Myr)-OH-containing peptides to specific subcellular locations, affecting their activity and function .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tetradecanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H50N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-24-33(38)36-25-18-17-23-32(34(39)40)37-35(41)42-26-31-29-21-15-13-19-27(29)28-20-14-16-22-30(28)31/h13-16,19-22,31-32H,2-12,17-18,23-26H2,1H3,(H,36,38)(H,37,41)(H,39,40)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXSYZSEFDFTDZ-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H50N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-5-methylpyrazole-3-carboxylic acid](/img/structure/B1648881.png)
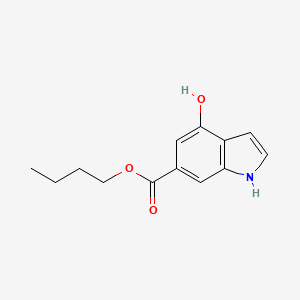
![5-[2,4-Bis(benzyloxy)-5-isopropylphenyl]-N-ethyl-4-(4-formylphenyl)isoxazole-3-carboxamide](/img/structure/B1648892.png)

![3-[(4-Chlorophenoxy)methyl]azetidine](/img/structure/B1648902.png)
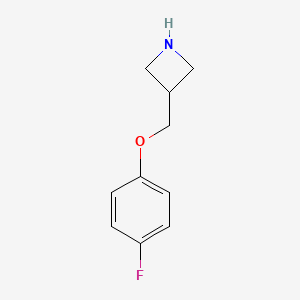
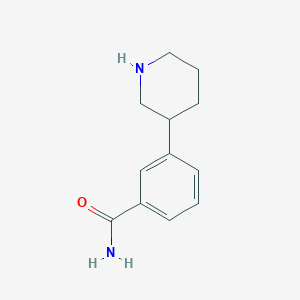
![Ethyl (7R,8S)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1648906.png)
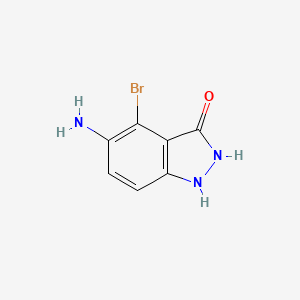
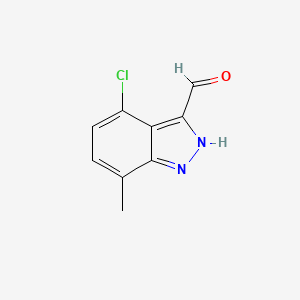
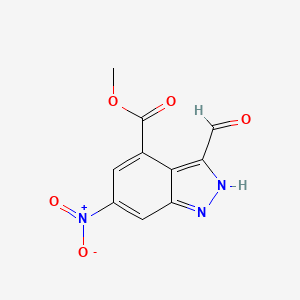
![Imidazo[1,5-a]pyrido[3,2-e]pyrazine, 2,6-dimethoxy-7-methyl-](/img/structure/B1648935.png)
![3-[(4-Chlorophenoxy)methyl]piperidine](/img/structure/B1648939.png)
